![molecular formula C9H8ClNO4S B1627646 O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate CAS No. 99722-82-4](/img/structure/B1627646.png)
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate typically involves the reaction of 2-chloroethanol with benzenesulfonyl chloride to form 2-chloroethoxybenzenesulfonyl chloride . This intermediate is then reacted with isocyanic acid to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with thiols.
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties. For instance, studies have shown that derivatives of this compound can exhibit significant activity against bacterial strains, contributing to the development of new antibiotics .
b. Anticancer Research
Research indicates that sulfonamide derivatives synthesized from this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation, thereby offering potential therapeutic avenues for cancer treatment .
Agricultural Applications
a. Herbicide Development
The compound has been explored as a precursor for developing herbicides. Its sulfonamide structure is conducive to creating formulations that can effectively control weed growth in agricultural settings. For example, certain derivatives have demonstrated efficacy against common weeds such as crabgrass and clover, making them valuable in crop management practices .
b. Plant Growth Regulants
In addition to herbicides, this compound derivatives are being investigated as plant growth regulators. These compounds can influence plant growth patterns and yield, providing farmers with tools to enhance agricultural productivity .
Material Science Applications
a. Polymer Chemistry
The reactivity of this compound allows it to be utilized in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .
b. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also being explored for use in coatings and adhesives. It can enhance the bonding strength of materials while providing resistance to environmental factors such as moisture and temperature fluctuations .
Case Studies
Mechanism of Action
The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .
Comparison with Similar Compounds
- O-(B-ChloroEthoxy)BenzeneSulfonylChloride
- O-(B-ChloroEthoxy)BenzeneSulfonamide
Uniqueness: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is unique due to its isocyanate group, which provides distinct reactivity compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful for applications requiring covalent modification of biomolecules .
Biological Activity
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a chemical compound that has garnered interest in various biological applications due to its unique structure and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its sulfonyl isocyanate functional group, which is known for its electrophilic nature. This property enables it to interact with nucleophiles, making it a valuable compound in medicinal chemistry.
The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This mechanism can lead to enzyme inhibition or modification of protein functions, which is crucial in therapeutic contexts.
Biological Activity
Research has shown that compounds similar to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : It has been reported that sulfonyl isocyanates can inhibit various enzymes, including carbonic anhydrase and proteases, which are essential in numerous biological pathways .
- Anticancer Properties : Studies indicate that compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Receptor Binding : The structural characteristics allow for interactions with specific receptors, potentially modulating signaling pathways involved in disease processes .
Case Studies
- Antiproliferative Activity : In a study investigating the effects of sulfonyl isocyanates on cancer cells, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to other known anticancer agents .
- Enzyme Interaction Studies : A series of experiments were conducted to assess the binding affinity of this compound to carbonic anhydrase. The compound showed significant inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent targeting this enzyme .
Data Tables
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB-231 | 15 | Antiproliferative |
Study 2 | HCT116 | 10 | Enzyme Inhibition |
Safety Profile
While the biological activities are promising, safety considerations are paramount. Preliminary toxicity assessments suggest moderate toxicity levels; thus, further studies are required to establish a comprehensive safety profile for potential therapeutic use .
Properties
IUPAC Name |
2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUQMNDJBRYRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598666 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99722-82-4 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.